molecular formula C10H10N4O6 B3052604 N-(5-acetamido-2,4-dinitrophenyl)acetamide CAS No. 42783-40-4

N-(5-acetamido-2,4-dinitrophenyl)acetamide

Cat. No.: B3052604
CAS No.: 42783-40-4
M. Wt: 282.21 g/mol
InChI Key: HRJAOAIDGSSZFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2,4-dinitrophenyl)acetamide typically involves the nitration of acetanilide derivatives followed by acetylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2,4-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-acetamido-2,4-dinitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-acetamido-2,4-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Biological Activity

N-(5-acetamido-2,4-dinitrophenyl)acetamide is a compound of significant interest in both organic synthesis and biological research. Its unique structure, featuring an acetamido group and dinitrophenyl moiety, lends it various biological activities, making it a valuable tool in biochemical assays and potential therapeutic applications.

This compound is synthesized through a two-step process involving nitration and acetylation. The nitration typically employs concentrated nitric acid and sulfuric acid to introduce nitro groups onto the acetanilide derivative, followed by acetylation using acetic anhydride. The compound's molecular formula is C10_{10}H10_{10}N4_{4}O4_{4}, and it possesses an amide bond (–C(=O)–NH–), which is crucial for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes and proteins. It acts as an inhibitor or modulator by binding to active sites or allosteric sites on target molecules. This interaction can lead to alterations in enzyme activity and signal transduction pathways, which are critical for understanding its therapeutic potential .

Enzyme Inhibition

This compound has been utilized in biochemical assays to study enzyme activities. Its role as a probe allows researchers to investigate the inhibition mechanisms of enzymes involved in metabolic pathways. The compound's ability to modify enzyme function is essential for developing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

  • Antibacterial Studies : Research has demonstrated that certain acetamide derivatives possess significant antibacterial properties. For example, a study focusing on the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed effective inhibition against Klebsiella pneumoniae, indicating that structural modifications can lead to enhanced biological activity .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes have shown that it can inhibit key metabolic pathways. This inhibition may contribute to its potential therapeutic applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAcetamido and dinitrophenyl groupsEnzyme inhibition; potential antimicrobial
N-(4-Methoxy-2,5-dinitrophenyl)acetamideMethoxy group instead of acetamidoSimilar enzyme inhibition properties
2,4-DinitroacetanilideLacks additional acetamido groupReduced biological activity compared to this compound

Properties

IUPAC Name

N-(5-acetamido-2,4-dinitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O6/c1-5(15)11-7-3-8(12-6(2)16)10(14(19)20)4-9(7)13(17)18/h3-4H,1-2H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJAOAIDGSSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348715
Record name N-(5-acetamido-2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42783-40-4
Record name N-(5-acetamido-2,4-dinitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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